molecular formula C12H8BrNO2S B1445360 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338543-57-9

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1445360
CAS No.: 1338543-57-9
M. Wt: 310.17 g/mol
InChI Key: BMQKMQDSAISGQN-UHFFFAOYSA-N
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Description

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties . The incorporation of bromine and methoxy groups into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one typically involves the bromination of 8-methoxyquinoline. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to avoid the formation of side products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to these targets, affecting its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: A precursor in the synthesis of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one.

    5-bromo-8-methoxyquinoline: Another brominated derivative with different substitution patterns.

    8-hydroxyquinoline: Known for its wide range of biological activities.

Uniqueness

This compound is unique due to the specific combination of bromine and methoxy groups on the quinoline scaffold

Properties

IUPAC Name

9-bromo-8-methoxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c1-16-8-3-2-7-9(10(8)13)6-4-5-17-11(6)12(15)14-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQKMQDSAISGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C3=C2C=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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